molecular formula C6H5BrF2N2 B1382859 5-Bromo-4-(1,1-difluoroethyl)pyrimidine CAS No. 1823642-95-0

5-Bromo-4-(1,1-difluoroethyl)pyrimidine

Cat. No.: B1382859
CAS No.: 1823642-95-0
M. Wt: 223.02 g/mol
InChI Key: BYUVEUJVMDDHHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1,1-difluoroethyl)pyrimidine typically involves the bromination of 4-(1,1-difluoroethyl)pyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using automated systems to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(1,1-difluoroethyl)p

Properties

IUPAC Name

5-bromo-4-(1,1-difluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2/c1-6(8,9)5-4(7)2-10-3-11-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVEUJVMDDHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Reactant of Route 2
5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Reactant of Route 3
5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Reactant of Route 4
5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Reactant of Route 5
5-Bromo-4-(1,1-difluoroethyl)pyrimidine
Reactant of Route 6
5-Bromo-4-(1,1-difluoroethyl)pyrimidine

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